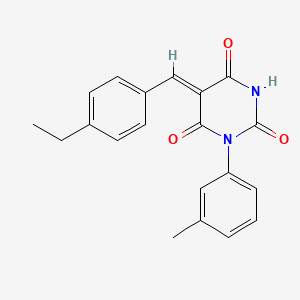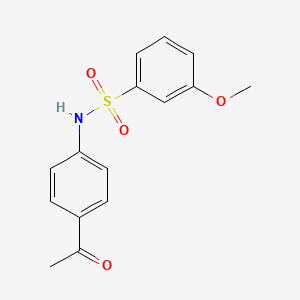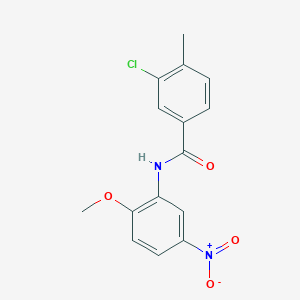![molecular formula C15H20N4OS B5778038 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone](/img/structure/B5778038.png)
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is a chemical compound with a molecular formula C14H20N4OS. It is a thioether derivative of triazole that is widely used in scientific research.
Mecanismo De Acción
The mechanism of action of 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is not well understood. However, it is believed to act as a nucleophile, reacting with electrophilic species such as metal ions. The thioether group is thought to play a key role in the reactivity of the compound.
Biochemical and Physiological Effects
There is limited information on the biochemical and physiological effects of this compound. However, studies have shown that the compound has low toxicity and is relatively non-reactive towards biological molecules. This makes it a useful tool for studying the interactions between metal ions and other molecules in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone is its versatility. It can be used in a wide range of applications, from catalysis to organic synthesis. The compound is also relatively easy to synthesize and is commercially available. However, one limitation of the compound is its limited solubility in water, which can make it difficult to work with in aqueous systems.
Direcciones Futuras
There are several future directions for research on 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone. One area of interest is the development of new coordination complexes using this compound as a ligand. These complexes could have potential applications in catalysis, electrochemistry, and other areas. Another area of research is the synthesis of new derivatives of the compound with enhanced properties, such as increased solubility or reactivity.
Conclusion
This compound is a versatile compound with numerous applications in scientific research. Its low toxicity and non-reactivity towards biological molecules make it a useful tool for studying the interactions between metal ions and other molecules in biological systems. While there is still much to learn about the compound, its potential for future research is promising.
Métodos De Síntesis
The synthesis of 1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone involves the reaction of 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol with 3,3-dimethyl-2-butanone in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The yield of the product is typically around 70-80%.
Aplicaciones Científicas De Investigación
1-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-3,3-dimethyl-2-butanone has numerous applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms complexes with metal ions. These complexes can be used in catalysis, electrochemistry, and other applications. The compound is also used in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
Propiedades
IUPAC Name |
1-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-3,3-dimethylbutan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c1-5-19-13(11-7-6-8-16-9-11)17-18-14(19)21-10-12(20)15(2,3)4/h6-9H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXYAGDQRNWTLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)C(C)(C)C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B5777957.png)
![ethyl 2-amino-1-(2-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5777963.png)


![6-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5777985.png)

![4-[4-(benzyloxy)benzyl]morpholine](/img/structure/B5778005.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5778014.png)

![6-methyl-2,4-diphenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B5778036.png)
![ethyl 2-{[(2-furoylamino)carbonothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5778040.png)
![2-[(4-morpholinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5778044.png)
